1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine
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Overview
Description
This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Scientific Research Applications
Antibacterial Activity
A study demonstrated the synthesis and biological activity of triazole analogues of piperazine, including compounds with structures related to the chemical . These compounds were evaluated for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Some compounds exhibited significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial and Antitumor Activities
Another research involved the synthesis of norfloxacin derivatives containing 1,3-thiazole or 1,3-thiazolidin moiety, starting from compounds with structural similarities to the queried chemical. These compounds showed excellent antimicrobial activities, and one of them also demonstrated antiurease activity, suggesting their usefulness in developing antimicrobial and antitumor agents (Menteşe et al., 2013).
Potential in Antipsychotic Drugs
A study on conformationally constrained butyrophenones explored compounds with structural similarities, demonstrating affinity for dopamine and serotonin receptors. These compounds were evaluated as potential antipsychotic agents, indicating the possible application of similar compounds in the treatment of psychiatric disorders (Raviña et al., 2000).
Radiolabeled Compounds for Imaging
Research on the development of a novel imaging agent for the 5HT1A receptor involved synthesizing and radiolabeling a methoxyphenyl piperazine derivative. This work highlights the potential application of structurally related compounds in diagnostic imaging, particularly in neurological studies (Hassanzadeh, Erfani, & Ebrahimi, 2012).
Synthesis and Evaluation of Biologically Active Derivatives
Several studies have focused on the synthesis of various derivatives containing piperazine and triazole moieties, evaluating their biological activities. These studies reveal the diverse potential applications of these compounds in medicinal chemistry, ranging from antimicrobial to antitumor activities (Bektaş et al., 2007), (Ding et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Piperazine derivatives have a wide range of biological and pharmaceutical activity, and are widely employed in drugs . Therefore, the future research directions could involve exploring its potential uses in pharmaceutical applications, studying its pharmacokinetics, and developing new synthesis methods.
Properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-27-18-3-2-15(10-17(18)20)25-16(11-21-22-25)12-23-5-7-24(8-6-23)19(26)14-4-9-28-13-14/h2-4,9-11,13H,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDEUGSMLSLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=COC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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